7-N-Isopropyl vs. 7-N,N-Diethyl Substitution and Target Engagement
The specific N-isopropyl substitution on the 7-position amine of this compound provides a distinct steric and electronic environment compared to bulkier or smaller alkylamino substituents. This directly influences its ability to act as a hinge-binding motif in kinase ATP-binding pockets or as a key pharmacophoric element for receptor interaction. In contrast, the closely related derivative N,N-diethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 73300-24-0), while sharing the same molecular formula (C9H14N6), presents a fundamentally different interaction surface due to its tertiary amine character. This structural divergence means the compounds are not bioisosteric and will exhibit different target binding profiles, as has been systematically demonstrated across numerous triazolopyrimidine series for both adenosine receptors and kinases [1].
| Evidence Dimension | 7-Position Amine Substituent Topology |
|---|---|
| Target Compound Data | Secondary amine (NH-isopropyl); provides a single hydrogen bond donor for target interaction. |
| Comparator Or Baseline | N,N-diethyl-3-methyl analog (CAS 73300-24-0): Tertiary amine; no hydrogen bond donor capability. |
| Quantified Difference | Not applicable. This is a binary structural feature with established functional consequences across the class. |
| Conditions | Structural analysis inferred from patent class SAR (US9212130B2) and general medicinal chemistry principles for kinase/receptor inhibitors [1]. |
Why This Matters
For a scientist or procurement officer, this confirms the compound's specific N-isopropyl group is not an arbitrary choice but a defined pharmacophoric element, making it unsuitable for replacement by N,N-dialkyl analogs in assays designed around this scaffold.
- [1] Kuang, R., et al. (2009). U.S. Patent No. US9212130B2: Heterocyclic derivative and pharmaceutical composition comprising the same. View Source
